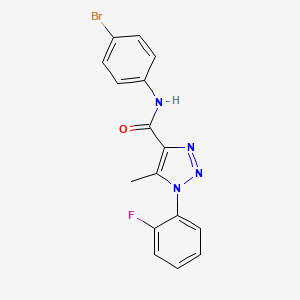
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide, also known as BFTC, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool to study the role of certain proteins in the body. BFTC is a triazole-based compound that has been shown to have a high affinity for certain protein targets, making it a valuable tool for researchers studying these proteins.
作用機序
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide works by binding to specific sites on the GABA transporter protein, preventing it from transporting GABA across the cell membrane. This leads to an increase in the concentration of GABA in the synaptic cleft, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the brain. It has been shown to increase the concentration of GABA in the synaptic cleft, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on behavior, including anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its high affinity for certain protein targets, which makes it a valuable tool for studying these proteins. However, one limitation of using N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
将来の方向性
There are several potential future directions for research involving N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transporters, which could have therapeutic potential for a variety of neurological disorders. Additionally, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide could be used as a tool to study other proteins involved in neurotransmitter transport and signaling, which could lead to a better understanding of the underlying mechanisms of various neurological disorders.
合成法
The synthesis of N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide involves several steps, including the reaction of 4-bromobenzonitrile with 2-fluorobenzaldehyde to form an intermediate product. This intermediate is then reacted with methylhydrazine to form the triazole ring, and the resulting compound is then further modified to form the final product, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide.
科学的研究の応用
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been used in a variety of scientific research applications, particularly in the study of certain proteins known as GABA transporters. These proteins are involved in the regulation of the neurotransmitter GABA in the brain, and N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to be a potent inhibitor of these transporters. This makes N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide a valuable tool for researchers studying the role of these transporters in various neurological disorders, such as epilepsy and anxiety.
特性
IUPAC Name |
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGZPSAEDPQAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)
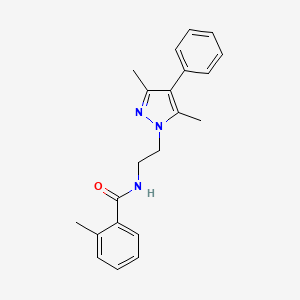
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
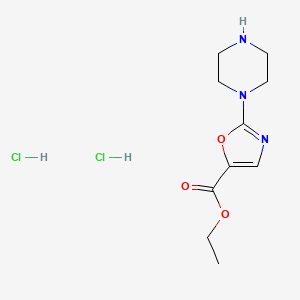
![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
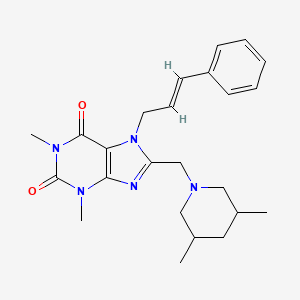
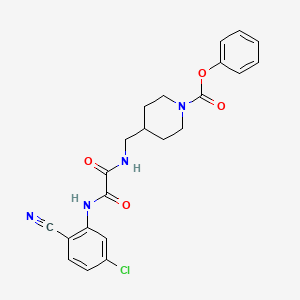
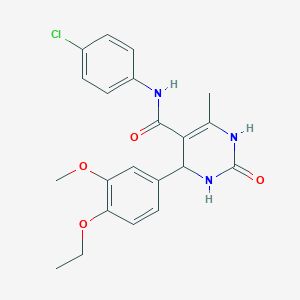
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)